molecular formula C19H18N2O3 B12908106 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one

Cat. No.: B12908106
M. Wt: 322.4 g/mol
InChI Key: HLPLGMOXUYKMJH-FMIVXFBMSA-N
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Description

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a methoxyphenyl group, an acryloyl group, and a phenyl group attached to a pyrazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate pyrazolidinone derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the pyrazolidinone ring. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have revealed its binding affinity to specific protein targets, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar acryloyl group but different core structures.

    Pyrazolidinones: Other derivatives with different substituents on the pyrazolidinone ring.

    Phenylacryloyl Compounds: Compounds with similar phenyl and acryloyl groups but different core structures.

Uniqueness

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one

InChI

InChI=1S/C19H18N2O3/c1-24-16-10-7-14(8-11-16)9-12-19(23)21-17(13-18(22)20-21)15-5-3-2-4-6-15/h2-12,17H,13H2,1H3,(H,20,22)/b12-9+

InChI Key

HLPLGMOXUYKMJH-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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